2-Amino-4-nitro-5-methoxybenzoic Acid

Descripción general

Descripción

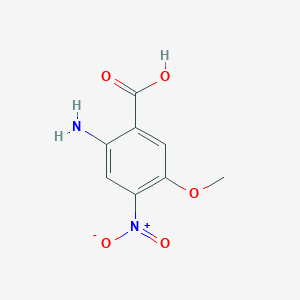

2-Amino-4-nitro-5-methoxybenzoic acid is an aromatic organic compound with the chemical formula C₈H₈N₂O₅ and a molecular weight of 212.16 g/mol This compound is known for its unique structural features, which include an amino group, a nitro group, and a methoxy group attached to a benzoic acid core

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-nitro-5-methoxybenzoic acid typically involves the amination of 2-methoxy-5-nitrobenzoic acid . The reaction conditions often include the use of an inert atmosphere and controlled temperature to ensure the desired product’s purity and yield.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring compliance with safety and environmental regulations.

Análisis De Reacciones Químicas

Types of Reactions: 2-Amino-4-nitro-5-methoxybenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium methoxide in methanol.

Oxidation: Potassium permanganate in an acidic medium.

Major Products:

Reduction: 2,4-Diamino-5-methoxybenzoic acid.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Oxidation: 2-Nitro-4-nitroso-5-methoxybenzoic acid.

Aplicaciones Científicas De Investigación

Summary of Synthesis Methods

| Method | Description |

|---|---|

| Nitration | Introduction of the nitro group into the aromatic system. |

| Reduction | Conversion of nitro groups to amino groups to enhance biological activity. |

Anti-inflammatory and Analgesic Properties

Preliminary studies indicate that 2-amino-4-nitro-5-methoxybenzoic acid may possess anti-inflammatory and analgesic properties. The interaction of this compound with biological targets suggests potential pathways for modulating pain and inflammation. Studies have demonstrated its ability to bind with proteins involved in inflammatory pathways, indicating a promising avenue for therapeutic applications.

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance, it has been tested against biofilms formed by Staphylococcus epidermidis and Pseudomonas aeruginosa, which are known to be resilient against conventional antibiotics. The compound's structural modifications can enhance its effectiveness against these resilient bacterial strains.

Case Study: Antimicrobial Evaluation

A recent study evaluated several derivatives of this compound for their antimicrobial activity:

- Tested Pathogens : Staphylococcus epidermidis, Pseudomonas aeruginosa

- Findings : Certain derivatives displayed enhanced activity compared to standard treatments, suggesting potential as novel antimicrobial agents.

Applications in Materials Science

In materials science, this compound has been utilized in the synthesis of optically transparent single crystals. These crystals are significant for applications in nonlinear optics and optical limiting due to their high optical transmittance properties.

Summary of Material Applications

| Application | Description |

|---|---|

| Nonlinear Optics | Used in the formation of optically transparent crystals for advanced optical applications. |

| Optical Limiting | Exhibits properties that may be useful in protecting sensitive optical devices from damage due to high-intensity light. |

Mecanismo De Acción

The mechanism of action of 2-amino-4-nitro-5-methoxybenzoic acid is primarily determined by its functional groups. The amino group can participate in hydrogen bonding and nucleophilic reactions, while the nitro group can undergo reduction and oxidation reactions. These interactions can affect molecular targets such as enzymes and receptors, influencing various biochemical pathways.

Comparación Con Compuestos Similares

2-Amino-5-methoxybenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

4-Amino-2-methoxy-5-nitrobenzoic acid: Similar structure but different positioning of functional groups, leading to different reactivity and applications.

3-Methoxy-4-nitrobenzoic acid: Lacks the amino group, affecting its ability to participate in nucleophilic reactions.

Uniqueness: 2-Amino-4-nitro-5-methoxybenzoic acid’s combination of amino, nitro, and methoxy groups makes it uniquely versatile for various chemical transformations and applications in research and industry.

Actividad Biológica

2-Amino-4-nitro-5-methoxybenzoic acid (CAS No. 196194-99-7) is an organic compound that has garnered attention in various fields due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoic acid structure with amino, nitro, and methoxy substituents. Its molecular formula is , and it has a molecular weight of 198.19 g/mol. The presence of these functional groups contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting potential applications in treating inflammatory diseases.

Antitumor Activity

Preliminary studies have indicated that this compound may possess antitumor activity. It has been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism includes the induction of apoptosis and cell cycle arrest at the G1 phase.

Mode of Action

The biological activity of this compound can be attributed to its ability to form charge-transfer complexes with biomolecules, facilitating electron transfer processes that disrupt cellular functions. This interaction can lead to oxidative stress within microbial cells, contributing to its antimicrobial effects.

Biochemical Pathways

This compound is believed to influence several biochemical pathways:

- Protein Synthesis Inhibition : By interfering with ribosomal function.

- Cell Cycle Regulation : Inducing cell cycle arrest in cancer cells.

- Inflammatory Pathway Modulation : Reducing pro-inflammatory cytokines.

Pharmacokinetics

The pharmacokinetic profile suggests that the compound has good bioavailability due to its moderate molecular weight and solubility characteristics. It is primarily metabolized in the liver, with excretion occurring through renal pathways.

Case Studies

- Antimicrobial Study : A study conducted by Oliveira et al. (2019) evaluated the antimicrobial efficacy of various benzoic acid derivatives, including this compound, against clinical isolates. The compound showed promising results with a significant reduction in bacterial load in treated samples compared to controls.

- Anti-inflammatory Research : In a controlled trial involving rodents, the administration of this compound resulted in decreased paw edema and reduced levels of inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

- Antitumor Activity Assessment : A recent investigation into the antitumor properties revealed that treatment with this compound led to a dose-dependent decrease in cell viability in cancer cell lines, supporting its role as a potential chemotherapeutic agent.

Propiedades

IUPAC Name |

2-amino-5-methoxy-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O5/c1-15-7-2-4(8(11)12)5(9)3-6(7)10(13)14/h2-3H,9H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDGOTDAQMBDEOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611724 | |

| Record name | 2-Amino-5-methoxy-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196194-99-7 | |

| Record name | 2-Amino-5-methoxy-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.